4-(4-Methoxyphenyl)aniline
Overview
Description
4-(4-Methoxyphenyl)aniline, also known as 4-Anisidine, is an organic compound with the molecular formula C13H13NO. It is a derivative of aniline, where the aniline ring is substituted with a methoxy group at the para position. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including material science, pharmaceuticals, and dye manufacturing.
Scientific Research Applications
4-(4-Methoxyphenyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of polymers and as a precursor for the synthesis of advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(4-Methoxyphenyl)aniline can be synthesized through several methods. One common approach involves the nitration of anisole to form 4-nitroanisole, followed by reduction to yield this compound. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-nitroanisole. This process is conducted under controlled conditions to ensure high yield and purity. The use of palladium on carbon as a catalyst is common, and the reaction is carried out at elevated temperatures and pressures to facilitate the reduction process.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methoxyphenyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The nitro group in its precursor can be reduced to form the amine.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs the substitution to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst is commonly employed.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: this compound from 4-nitroanisole.
Substitution: Halogenated derivatives of this compound.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)aniline involves its interaction with specific molecular targets. In biological systems, it can act as a precursor to bioactive compounds that interact with enzymes and receptors. The methoxy group enhances its ability to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity.
Comparison with Similar Compounds
4-Methoxyaniline: Similar structure but lacks the additional phenyl group.
4-Methoxyphenol: Contains a hydroxyl group instead of an amino group.
4-Methoxybenzaldehyde: Contains an aldehyde group instead of an amino group.
Uniqueness: 4-(4-Methoxyphenyl)aniline is unique due to the presence of both the methoxy and amino groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-(4-methoxyphenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGURSKWDHNBQAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374847 | |
Record name | 4-(4-methoxyphenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1137-77-5 | |
Record name | 4-Amino-4′-methoxybiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1137-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-methoxyphenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1137-77-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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